(2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4
Beschreibung
BenchChem offers high-quality (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C₈H₃D₄NO₂ |
|---|---|
Molekulargewicht |
153.17 |
Synonyme |
(E)-3-(Pyridin-3-yl)-2-propenoic acid-d4; (E)-3-(Pyridin-3-yl)acrylic acid-d4; (E)-3-Pyridineacrylic acid-d4; trans-3-(3-Pyridinyl)acrylic acid-d4; trans-3-(3-Pyridyl)acrylic acid-d4; trans-3-(3-Pyridyl)propenoic acid-d4; trans-3-Pyridineacrylic acid |
Herkunft des Produkts |
United States |
A Technical Guide to the Molecular Weight, Formula, and Characterization of Deuterated 3-Pyridylacrylic Acid
Introduction: The Strategic Imperative of Deuteration in Modern Drug Development
In the landscape of medicinal chemistry, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium, represents a sophisticated and powerful tool for optimizing drug candidates.[1] This technique, known as deuteration, leverages the deuterium kinetic isotope effect (KIE) to favorably modulate a molecule's metabolic profile.[1][2] The foundational principle lies in the greater mass of deuterium (one proton, one neutron) compared to protium (one proton), which results in a lower zero-point vibrational energy and thus a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1][2] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step, particularly phase I metabolism by cytochrome P450 (CYP) enzymes, are significantly slowed when a C-D bond is present.[1][3] This can lead to improved pharmacokinetic properties, such as a longer half-life, reduced formation of toxic metabolites, and enhanced safety profiles, making it a low-risk, high-value strategy in drug development.[3][4][5]
This guide provides an in-depth analysis of 3-pyridylacrylic acid, a versatile heterocyclic compound, as a candidate for deuteration. We will detail its molecular formula and weight in both its natural and deuterated forms, outline a robust, self-validating analytical workflow for its characterization, and provide the scientific rationale behind the experimental choices, tailored for researchers, scientists, and drug development professionals.
Caption: The Deuterium Kinetic Isotope Effect (KIE).
Part 1: Physicochemical Properties of 3-Pyridylacrylic Acid
Before exploring its deuterated analogues, it is essential to establish the baseline physicochemical properties of non-deuterated, or "light," 3-pyridylacrylic acid. This compound, also known as 3-pyridineacrylic acid, is a bifunctional ligand used in the synthesis of coordination polymers and as an intermediate for pharmaceuticals.[6][7]
-
Structure: The molecule consists of a pyridine ring linked at the 3-position to an acrylic acid moiety. It contains seven hydrogen atoms. The carboxylic acid proton is readily exchangeable with solvent, while the remaining six protons (two on the vinyl group and four on the pyridine ring) are covalently bonded to carbon and are the targets for metabolic stabilization via deuteration.
Part 2: Molecular Weight and Formula of Deuterated 3-Pyridylacrylic Acid
The process of deuteration involves replacing one or more hydrogen atoms (¹H, mass ≈ 1.008 Da) with deuterium atoms (²H or D, mass ≈ 2.014 Da). This results in a predictable increase in the molecular weight of the compound. The molecular formula is updated to reflect the number of deuterium atoms incorporated.
The table below summarizes the molecular formulas and corresponding calculated molecular weights for various deuterated isotopologues of 3-pyridylacrylic acid, from a single deuteration (d₁) to the fully deuterated (perdeuterated) version (d₆) at the non-exchangeable positions.
| Degree of Deuteration | Molecular Formula | Change in Mass (Da) | Calculated Molecular Weight ( g/mol ) |
| d₀ (Light) | C₈H₇NO₂ | +0.000 | 149.15 |
| d₁ | C₈H₆DNO₂ | +1.006 | 150.16 |
| d₂ | C₈H₅D₂NO₂ | +2.012 | 151.16 |
| d₃ | C₈H₄D₃NO₂ | +3.018 | 152.17 |
| d₄ | C₈H₃D₄NO₂ | +4.024 | 153.17 |
| d₅ | C₈H₂D₅NO₂ | +5.030 | 154.18 |
| d₆ (Perdeuterated) | C₈HD₆NO₂ | +6.036 | 155.19 |
Note: The mass of the exchangeable carboxylic acid proton is not included in this table, as its deuteration is typically transient in protic solvents and not relevant to metabolic KIE studies.
Part 3: A Framework for Synthesis and Isotopic Labeling
The synthesis of specifically labeled deuterated compounds requires a rational approach, often involving deuterated reagents or solvents. A common method for producing acrylic acid derivatives is the Knoevenagel condensation.[13] A plausible, albeit hypothetical, route to a deuterated 3-pyridylacrylic acid could involve the condensation of a deuterated pyridinecarboxaldehyde with malonic acid.
Experimental Protocol: Synthesis of 3-(Pyridin-3-yl-d₄)acrylic Acid
This protocol describes a hypothetical synthesis targeting perdeuteration of the pyridine ring.
-
Procurement of Starting Material: Obtain 3-pyridinecarboxaldehyde-2,4,5,6-d₄. This key precursor would likely be synthesized via a specialized catalytic hydrogen-deuterium exchange reaction on pyridine-N-oxide followed by functional group manipulation.
-
Reaction Setup: In a 50 mL round-bottomed flask equipped with a reflux condenser, combine 3-pyridinecarboxaldehyde-2,4,5,6-d₄ (1.0 eq), malonic acid (1.1 eq), and pyridine (5 mL) as both the solvent and base catalyst.
-
Condensation: Heat the reaction mixture to reflux with constant stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction. Pyridine acts as a basic catalyst to deprotonate malonic acid, forming a nucleophilic enolate that attacks the aldehyde. The subsequent dehydration is driven by heat.[13]
-
-
Work-up and Isolation: After cooling the reaction to room temperature, slowly acidify the mixture with 1 M HCl(aq) until a precipitate forms.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold acetone to remove residual impurities.
-
Drying and Characterization: Dry the resulting white to off-white solid under vacuum. The product, 3-(pyridin-3-yl-d₄)acrylic acid, must then be subjected to rigorous analytical characterization to confirm its structure and isotopic purity.
Part 4: The Self-Validating Analytical Workflow for Isotopic Purity
The characterization of a deuterated compound is a multi-faceted process that requires a combination of analytical techniques to provide a complete and trustworthy picture of the molecule's identity, purity, and the precise level of deuterium incorporation.[14][15] Relying on a single technique is insufficient; a self-validating system using both mass spectrometry and nuclear magnetic resonance spectroscopy is the industry standard.[14][16]
Caption: Self-Validating Analytical Workflow.
Protocol 1: Mass Spectrometry (LC-MS) for Mass Verification
Mass spectrometry is indispensable for confirming that the molecular weight of the synthesized compound has increased as expected.[17][18]
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the deuterated compound in a suitable solvent (e.g., methanol). Create a dilution series for analysis.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system.
-
LC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Rationale: LC separates the analyte from any non-deuterated starting material or impurities, ensuring the mass spectrum is of a pure compound.[15]
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Full scan from m/z 100-300.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the product.
-
Identify the [M+H]⁺ ion. For the d₄-analogue synthesized above, the expected m/z would be approximately 154.17, compared to 150.16 for the non-deuterated compound.
-
The high-resolution instrument allows for the differentiation between the deuterated product and any potential impurities with similar nominal masses.
-
Protocol 2: NMR Spectroscopy for Positional Verification
NMR is the gold standard for unambiguously determining the location and extent of deuterium incorporation.[14][16]
-
Sample Preparation: Dissolve 5-10 mg of the deuterated compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[19] It is crucial to also prepare a sample of the non-deuterated standard for direct comparison.[15]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Analysis: Compare the spectrum of the deuterated sample to the non-deuterated standard. The signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished in intensity.[20][21] For our d₄-analogue, the four signals corresponding to the pyridine ring protons should disappear.
-
Rationale: Deuterium is not observed in ¹H NMR, so its presence is confirmed by the absence of a proton signal at a specific chemical shift.[22]
-
-
²H NMR Acquisition:
-
Acquire a one-dimensional deuterium NMR spectrum.
-
Analysis: This spectrum will show signals only at the positions where deuterium has been incorporated.[20][23] For our d₄-analogue, four distinct signals corresponding to the deuterated positions on the pyridine ring should be visible.
-
Rationale: This is a direct and definitive confirmation of deuteration, complementing the indirect evidence from ¹H NMR.[23]
-
Conclusion
The precise determination of the molecular weight and formula of deuterated 3-pyridylacrylic acid is foundational to its development as a research tool or therapeutic candidate. This guide has established the principles of its molecular composition, from the non-deuterated baseline of C₈H₇NO₂ (149.15 g/mol ) to its perdeuterated d₆-analogue C₈HD₆NO₂ (155.19 g/mol ). More critically, it has presented a self-validating framework combining mass spectrometry and NMR spectroscopy. This dual-technique approach is not merely procedural; it is a system of checks and balances that ensures the trustworthiness and scientific integrity of the data, confirming not only if deuteration occurred but precisely where and to what extent. For professionals in drug development, this level of analytical rigor is non-negotiable for advancing deuterated compounds through the research pipeline.
References
-
PureSynth. 3-(3-Pyridyl)Acrylic Acid 98.0%. [Link]
-
Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398–404. [Link]
-
Wikipedia. Deuterium NMR. [Link]
-
PubMed. The kinetic isotope effect in the search for deuterated drugs. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
ChemBK. Pyridine-3-acrylic acid. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques [Video]. YouTube. [Link]
-
Chemchart. 3-(3-Pyridyl)acrylic acid (1126-74-5, 19337-97-4). [Link]
-
Wikipedia. Deuterated drug. [Link]
-
Yao Xue Xue Bao. (2024). Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. [Link]
-
Study Mind. Deuterium use in ¹H NMR (A-Level Chemistry). [Link]
-
Wikipedia. Hydrogen-deuterium exchange. [Link]
-
Magritek. (2021). Deuterium (2H) measurements on a Spinsolve benchtop NMR system. [Link]
-
PubChem. trans-3-(3-Pyridyl)acrylic acid. [Link]
-
Spectroscopy Online. (2020). Hydrogen–Deuterium Exchange Mass Spectrometry. [Link]
-
IUCr. (2025). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [Link]
-
ChemBK. 3-(3-Pyridyl)acrylic acid. [Link]
-
ResearchGate. (2025). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [Link]
-
Kadam, A. J., Desai, U. V., & Mane, R. B. (1999). Synthesis of Deuterium Labelled Acids. Journal of Labelled Compounds and Radiopharmaceuticals, 42(9), 835-842. [Link]
-
Hulcoop, D. G., et al. (2012). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 77(22), 10274–10281. [Link]
-
PureSynth. Trans-3-(3-Pyridyl)Acrylic Acid 99%. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Portico [access.portico.org]
- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isotope.com [isotope.com]
- 5. Deuterated drug - Wikipedia [en.wikipedia.org]
- 6. 3-(3-PYRIDYL)ACRYLIC ACID | 19337-97-4 [chemicalbook.com]
- 7. pure-synth.com [pure-synth.com]
- 8. pure-synth.com [pure-synth.com]
- 9. chembk.com [chembk.com]
- 10. 3-(3-Pyridyl)acrylic acid (1126-74-5, 19337-97-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 11. trans-3-(3-ピリジル)アクリル酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. m.youtube.com [m.youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 21. studymind.co.uk [studymind.co.uk]
- 22. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 23. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]
An In-depth Technical Guide on the Metabolic Pathway of Nicotine to (2E)-3-(3-Pyridinyl)-2-propenoic Acid
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling Nicotine's Metabolic Fate
Nicotine, the primary psychoactive alkaloid in tobacco, undergoes extensive metabolism in various organisms. While the primary human metabolic pathway leading to cotinine is well-documented and of significant clinical interest, the microbial degradation of nicotine presents a fascinating and complex area of research with implications for bioremediation and biocatalysis.[1][2][3][4][5] This guide delves into a specific, less-documented metabolic route: the conversion of nicotine to (2E)-3-(3-Pyridinyl)-2-propenoic acid, also known as 3-pyridineacrylic acid.
It is crucial to note that this pathway is not a major route in human nicotine metabolism. Instead, its exploration lies primarily within the realm of microbial biochemistry, particularly in bacterial species that utilize nicotine as a sole source of carbon and nitrogen.[1][2][3] Understanding these microbial pathways offers valuable insights into novel enzymatic reactions and potential avenues for the biotechnological production of fine chemicals derived from the pyridine ring of nicotine.
This technical guide will provide a comprehensive overview of the known bacterial metabolic pathways of nicotine, elucidating the enzymatic steps that could potentially lead to the formation of (2E)-3-(3-Pyridinyl)-2-propenoic acid. We will explore the key enzymes, their mechanisms, and the experimental methodologies required to investigate this metabolic transformation.
Core Bacterial Nicotine Degradation Pathways: A Foundation for Exploration
Bacteria have evolved sophisticated enzymatic machinery to degrade the nicotine molecule. Two primary pathways have been extensively characterized: the pyridine pathway, observed in Gram-positive bacteria like Arthrobacter, and the pyrrolidine pathway, found in Gram-negative bacteria such as Pseudomonas.[1][3][5][6] A hybrid of these two pathways has also been identified.[6][7]
The Pyridine Pathway
The pyridine pathway initiates with the hydroxylation of the pyridine ring of nicotine.[3][5][6][8]
-
Step 1: Hydroxylation of Nicotine. The first committed step is the hydroxylation of nicotine at the 6-position of the pyridine ring to form 6-hydroxynicotine. This reaction is catalyzed by nicotine dehydrogenase (NDH) , a molybdenum-containing enzyme.[4][8][9][10]
-
Step 2: Oxidation of 6-Hydroxynicotine. The resulting 6-hydroxynicotine is then oxidized by 6-hydroxynicotine oxidase , a flavoprotein, which can be specific for either the (S)- or (R)-enantiomer.[11][12][13] This step leads to the formation of 6-hydroxy-N-methylmyosmine, which spontaneously hydrolyzes to 6-hydroxy-pseudooxynicotine.[6]
The Pyrrolidine Pathway
In contrast, the pyrrolidine pathway begins with an attack on the pyrrolidine ring.[1][3][5][14]
-
Step 1: Oxidation of the Pyrrolidine Ring. Nicotine oxidoreductase (or nicotine oxidase) catalyzes the initial oxidation of the pyrrolidine ring to form N-methylmyosmine, which is in equilibrium with pseudooxynicotine.[5][15]
-
Step 2: Further Oxidation to 3-Succinoylpyridine. Pseudooxynicotine is then further oxidized to 3-succinoylpyridine.[15] This intermediate is a key branch point in the degradation pathway.
A Plausible Pathway to (2E)-3-(3-Pyridinyl)-2-propenoic Acid
A potential route could diverge from the pyrrolidine pathway after the formation of 3-succinoylpyridine.
Hypothetical Pathway Diagram
Caption: Hypothetical metabolic pathway of nicotine to (2E)-3-(3-Pyridinyl)-2-propenoic acid.
Proposed Enzymatic Steps:
-
Formation of 3-Succinoylpyridine: As established in the pyrrolidine pathway, nicotine is converted to 3-succinoylpyridine via pseudooxynicotine.[15]
-
Reduction to 3-Succinoylsemialdehyde-pyridine: The carboxyl group of the succinyl side chain could be reduced to an aldehyde by a reductase, forming 3-succinoylsemialdehyde-pyridine. This is a known intermediate in some bacterial nicotine degradation pathways.[5]
-
Side Chain Cleavage and Unsaturation: The four-carbon side chain would then need to be shortened to a three-carbon propenoic acid chain. This could occur through a series of reactions analogous to β-oxidation, involving oxidation, hydration, further oxidation, and thiolytic cleavage. A key step would be a decarboxylation reaction to remove one carbon atom. The formation of the double bond would likely be catalyzed by a dehydrogenase.
Experimental Protocols for Pathway Elucidation
To validate this hypothetical pathway and identify the responsible enzymes, a series of experiments would be necessary.
Identification of Nicotine-Metabolizing Microorganisms
-
Enrichment Culture: Isolate bacteria from nicotine-rich environments (e.g., tobacco fields, curing barns) by providing nicotine as the sole carbon and nitrogen source in a minimal medium.[2]
-
Screening for Metabolites: Grow isolated strains in the presence of nicotine and analyze the culture supernatant over time for the presence of (2E)-3-(3-Pyridinyl)-2-propenoic acid and other intermediates using analytical techniques.
Analytical Methodology: HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of nicotine and its metabolites.[16][17][18][19]
Protocol: HPLC-MS/MS Analysis of Nicotine Metabolites
-
Sample Preparation:
-
Centrifuge bacterial culture to pellet cells.
-
Collect the supernatant and filter through a 0.22 µm filter.
-
Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used. For polar analytes, a Hydrophilic Interaction Chromatography (HILIC) column can provide better retention.[20]
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate is typically employed.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known metabolites. A full scan mode can be used for the discovery of unknown intermediates.
-
MRM Transitions:
-
Nicotine: m/z 163.2 → 132.2
-
(2E)-3-(3-Pyridinyl)-2-propenoic acid: Precursor and product ions would need to be determined by infusion of a standard.
-
-
Enzyme Assays and Characterization
Once the formation of the target metabolite is confirmed, the next step is to identify and characterize the enzymes involved.
-
Cell-Free Extract Preparation: Lyse the bacterial cells and prepare a cell-free extract containing the soluble enzymes.
-
Enzyme Assays: Incubate the cell-free extract with the proposed precursors (e.g., 3-succinoylpyridine) and necessary cofactors (e.g., NADH, FAD) and monitor the formation of the product by HPLC-MS/MS.
-
Protein Purification: Use chromatographic techniques (e.g., ion-exchange, size-exclusion, affinity chromatography) to purify the enzyme(s) responsible for the key reaction steps.
-
Enzyme Identification: Use techniques like SDS-PAGE and peptide mass fingerprinting (MALDI-TOF/MS) to identify the purified proteins.
-
Gene Cloning and Expression: Once the protein is identified, clone the corresponding gene and express it in a suitable host (e.g., E. coli) to produce recombinant enzyme for detailed kinetic and mechanistic studies.
Quantitative Data Summary
The following table provides hypothetical kinetic parameters for key enzymes that could be involved in the proposed pathway. These values would need to be determined experimentally.
| Enzyme (Hypothetical) | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) |
| Nicotine Oxidoreductase | Nicotine | 50 - 200 | 5 - 20 |
| 3-Succinoylpyridine Reductase | 3-Succinoylpyridine | 100 - 500 | 1 - 10 |
| Side-chain Cleavage Enzyme | 3-Succinoylsemialdehyde-pyridine | 20 - 100 | 0.5 - 5 |
Conclusion and Future Directions
The metabolic conversion of nicotine to (2E)-3-(3-Pyridinyl)-2-propenoic acid represents an intriguing, albeit currently underexplored, facet of microbial nicotine degradation. This guide has provided a framework for investigating this pathway, building upon the well-established pyridine and pyrrolidine degradation routes in bacteria. The proposed hypothetical pathway serves as a starting point for further research, and the outlined experimental protocols offer a roadmap for its validation and the characterization of the involved enzymatic machinery.
For researchers in drug development and biotechnology, the enzymes from these microbial pathways could be valuable biocatalysts for the synthesis of novel pyridine-based compounds. Further exploration in this area could uncover new enzymatic functions and expand our understanding of the metabolic versatility of microorganisms in degrading complex xenobiotics.
References
-
Wang, S., et al. (2020). Physiology of a Hybrid Pathway for Nicotine Catabolism in Bacteria. Frontiers in Microbiology. [Link]
-
Wikipedia. (S)-6-hydroxynicotine oxidase. [Link]
-
Lill, M., et al. (2021). Mass spectrometry-based metabolomics study of nicotine exposure in THP-1 monocytes. Metabolomics. [Link]
-
Wikipedia. (R)-6-hydroxynicotine oxidase. [Link]
-
Wang, S., et al. (2013). Systematic Unraveling of the Unsolved Pathway of Nicotine Degradation in Pseudomonas. PLoS ONE. [Link]
-
Gurusamy, R., & Natarajan, S. (2013). The Biological Degradation of Nicotine by Nicotinophilic Microorganisms. ResearchGate. [Link]
-
Li, H., et al. (2015). Genome-wide Investigation of the Genes Involved in Nicotine Metabolism in Pseudomonas Putida J5 by Tn5 Transposon Mutagenesis. PubMed. [Link]
-
Tang, H., et al. (2011). Novel Nicotine Oxidoreductase-Encoding Gene Involved in Nicotine Degradation by Pseudomonas putida Strain S16. Academia.edu. [Link]
-
O'Neal, L., et al. (2024). Breaking the habit: isolating nicotine-degrading bacteria in undergraduate microbiology teaching labs. ASM Journals. [Link]
-
Gury, J. (2000). The Biological Degradation of Nicotine by Nicotinophilic Microorganisms. SciSpace. [Link]
-
Wang, S., et al. (2019). Regulatory Mechanism of Nicotine Degradation in Pseudomonas putida. mBio. [Link]
-
Rosano, T. G., & Wood, M. (2014). Recent advances in MS methods for nicotine and metabolite analysis in human matrices: clinical perspectives. Ovid. [Link]
-
Byrd, G. D., et al. (2002). Simultaneous Analysis of Nicotine, Nicotine Metabolites, and Tobacco Alkaloids in Serum or Urine by Tandem Mass Spectrometry, with Clinically Relevant Metabolic Profiles. Oxford Academic. [Link]
-
Li, C., et al. (2024). Reduction of nicotine content in tobacco through microbial degradation: research progress and potential applications. PMC. [Link]
-
Dempsey, D., et al. (2011). Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity. PubMed. [Link]
-
Wang, S., et al. (2012). Proposed pathway of nicotine degradation by P. putida S16. ResearchGate. [Link]
-
Miller, M. D., & Jollie, D. R. (2018). The enzymes of microbial nicotine metabolism. Beilstein Journals. [Link]
-
Skorkowska, A., et al. (2021). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. PMC. [Link]
-
Keating, J. E., et al. (2020). Paper spray mass spectrometry for high-throughput quantification of nicotine and cotinine. RSC Publishing. [Link]
-
Akiyama, H., et al. (2014). Development of simple HPLC/UV with a column-switching method for the determination of nicotine and cotinine in hair samples. SCIRP. [Link]
-
Gopishetty, S. (2023). Characterization of Shinella 6-hydroxy-(L)-nicotine oxidase (6HLNO-SE). ScholarWorks at WMU. [Link]
-
Miller, M. D., et al. (2019). Mechanism of the Flavoprotein d-6-Hydroxynicotine Oxidase: Substrate Specificity, pH and Solvent Isotope Effects, and Roles of Key Active-Site Residues. ACS Publications. [Link]
-
Xin, Y., et al. (2021). Sources, Components, Structure, Catalytic Mechanism and Applications: a Critical Review on Nicotinate Dehydrogenase. PMC. [Link]
-
Kyerematen, G. A., et al. (1988). Smoking-induced changes in nicotine disposition: application of a new HPLC assay for nicotine and its metabolites. PubMed. [Link]
-
Yu, H., et al. (2015). Nicotine Dehydrogenase Complexed with 6-Hydroxypseudooxynicotine Oxidase Involved in the Hybrid Nicotine-Degrading Pathway in Agrobacterium tumefaciens S33. Applied and Environmental Microbiology. [Link]
-
Zhang, Y., et al. (2021). Structural, Mechanistic, and Functional Insights into an Arthrobacter nicotinovorans Molybdenum Hydroxylase Involved in Nicotine Degradation. MDPI. [Link]
-
Wikipedia. Nicotine dehydrogenase. [Link]
-
Tracy, M., & Liu, X. (2011). Analysis of Nicotine Salts by HPLC on an Anion-Exchange/Cation-Exchange/Reversed-Phase Tri-Mode Column. LCGC International. [Link]
-
Hukkanen, J., et al. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. PMC. [Link]
-
Miller, M. D., & Jollie, D. R. (2018). The enzymes of microbial nicotine metabolism. PMC. [Link]
-
Vickers, B., et al. (1998). Nicotine Pathway Map. Eawag-BBD. [Link]
-
Tyndale, R. F., & Sellers, E. M. (2003). Biochemistry of nicotine metabolism and its relevance to lung cancer. PMC. [Link]
-
PharmGKB. (2019). Nicotine Pathway, Pharmacokinetics. ClinPGx. [Link]
-
Miller, M. D., & Jollie, D. R. (2018). The enzymes of microbial nicotine metabolism. Beilstein Journals. [Link]
-
PharmGKB. (2008). Nicotine Pathway (Dopaminergic Neuron), Pharmacodynamics. ClinPGx. [Link]
-
Wikipedia. Nicotine. [Link]
-
Hukkanen, J., et al. (2005). Pathways of nicotine metabolism. ResearchGate. [Link]
-
Lerman, C., et al. (2006). Effects of Nicotine Metabolic Rate on Withdrawal Symptoms and Response to Cigarette Smoking After Abstinence. PMC. [Link]
-
Nakajima, M., et al. (2006). Nicotine metabolism and smoking: Ethnic differences in the role of P450 2A6. PMC. [Link]
-
Papke, R. L. (2023). Nicotine: From Discovery to Biological Effects. MDPI. [Link]
-
Sherr, S. (2025). Top Performance Enhancers: Methylene Blue, GABA & Nicotine (Benefits & Uses). YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. scispace.com [scispace.com]
- 4. Reduction of nicotine content in tobacco through microbial degradation: research progress and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The enzymes of microbial nicotine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Physiology of a Hybrid Pathway for Nicotine Catabolism in Bacteria [frontiersin.org]
- 7. Nicotine Dehydrogenase Complexed with 6-Hydroxypseudooxynicotine Oxidase Involved in the Hybrid Nicotine-Degrading Pathway in Agrobacterium tumefaciens S33 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. The enzymes of microbial nicotine metabolism [beilstein-journals.org]
- 10. Nicotine dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. (S)-6-hydroxynicotine oxidase - Wikipedia [en.wikipedia.org]
- 12. (R)-6-hydroxynicotine oxidase - Wikipedia [en.wikipedia.org]
- 13. (R)-6-hydroxynicotine oxidase - Creative Biogene [microbialtec.com]
- 14. Systematic Unraveling of the Unsolved Pathway of Nicotine Degradation in Pseudomonas | PLOS Genetics [journals.plos.org]
- 15. (PDF) Novel Nicotine Oxidoreductase-Encoding Gene Involved in Nicotine Degradation by Pseudomonas putida Strain S16 [academia.edu]
- 16. ovid.com [ovid.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to Isotopic Purity Requirements for (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4
Introduction: The Significance of Deuteration and the Imperative of Purity
In the landscape of modern drug discovery and development, the strategic replacement of hydrogen with its stable, heavier isotope, deuterium (²H or D), has emerged as a powerful tool to enhance the pharmacokinetic profiles of therapeutic agents.[1][2][3] This process, known as deuteration, can significantly alter a molecule's metabolic fate by leveraging the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond slows down metabolic processes, potentially leading to improved drug stability, reduced toxicity, and an extended half-life.[2][3][4]
(2E)-3-(3-Pyridinyl)-2-propenoic Acid, a molecule featuring the prevalent pyridine scaffold found in many pharmaceuticals, serves as a key structural motif.[5][6] Its deuterated analogue, (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 (also known as trans-3-(3-Pyridyl)acrylic acid-d4), is of significant interest for researchers. Its utility may range from serving as a highly reliable internal standard in bioanalytical studies to being investigated as a deuterated Active Pharmaceutical Ingredient (API).
However, the synthesis of a deuterated compound is never perfect; it is practically impossible to achieve 100% isotopic purity.[2][4][7] The final product is invariably a mixture of molecules with varying numbers of deuterium atoms—these are known as isotopologues.[7] For a compound designated as "d4," the bulk material will contain not only the desired d4 species but also d3, d2, d1, and even the non-deuterated d0 versions. The precise quantification and control of this isotopologue distribution are paramount, as it directly impacts the compound's performance, safety, and regulatory acceptance.
This guide provides an in-depth technical framework for establishing and verifying the isotopic purity of (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4. It is designed for researchers, analytical scientists, and drug development professionals who require a robust understanding of the principles, methodologies, and acceptance criteria essential for working with this and similar deuterated compounds.
Section 1: Deconstructing Isotopic Purity: Enrichment vs. Species Abundance
A clear understanding of terminology is the foundation of any rigorous scientific analysis. In the context of deuterated compounds, the terms "isotopic enrichment" and "isotopic purity" (or "species abundance") are often confused, yet they describe fundamentally different, albeit related, concepts.[7]
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific, designated position within the molecule. For example, if a starting material is stated to have 99.5% D enrichment, it means that for any given labeled position, there is a 99.5% probability of finding a deuterium atom and a 0.5% chance of finding a hydrogen atom.[7]
-
Isotopic Purity (Species Abundance): This describes the percentage of the entire population of molecules that possesses a specific, complete isotopic composition.[7] For (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4, this would be the percentage of molecules that are fully deuterated with exactly four deuterium atoms.
The critical takeaway is that a high isotopic enrichment at each of the four positions does not translate to an equally high isotopic purity of the final d4 compound. The final distribution of isotopologues (d0 to d4) is governed by statistical probability, which can be modeled using a binomial expansion.[7]
Table 1: Theoretical Isotopologue Distribution for a d4 Compound Based on Isotopic Enrichment
| Isotopic Enrichment per Site | d4 Abundance (%) | d3 Abundance (%) | d2 Abundance (%) | d1 Abundance (%) | d0 Abundance (%) |
|---|---|---|---|---|---|
| 99.0% | 96.06 | 3.88 | 0.06 | <0.01 | <0.01 |
| 99.5% | 98.01 | 1.97 | 0.01 | <0.01 | <0.01 |
| 99.8% | 99.20 | 0.80 | <0.01 | <0.01 | <0.01 |
| 99.9% | 99.60 | 0.40 | <0.01 | <0.01 | <0.01 |
This table illustrates the statistical distribution of isotopologues for a molecule with four deuteration sites, based on a given isotopic enrichment level at each site. It highlights that even with very high enrichment, the presence of lower isotopologues is unavoidable.[7]
Section 2: The Logic of Purity: Why Acceptance Criteria are Application-Dependent
The stringency of isotopic purity requirements is not absolute; it is dictated by the compound's intended application. The level of acceptable risk and the potential for analytical interference are the primary drivers for setting specifications.
Figure 1: Logical flow for determining purity requirements.
-
As a Deuterated Active Pharmaceutical Ingredient (API): When the compound itself is the drug, the requirements are most stringent. The presence of lower isotopologues (d0-d3) means that a fraction of the administered dose is the non-deuterated drug, which may have a different metabolic profile and efficacy. Regulatory bodies like the FDA require a rigorous analysis and quantification of all isotopologues to ensure patient safety and consistent product performance.[1][7]
-
As an Internal Standard (IS) for Mass Spectrometry: This is a very common application for deuterated compounds.[8] The IS is added to a biological sample at a known concentration to correct for variations during sample processing and analysis. The key requirement here is to ensure that the signal from the d0 isotopologue of the standard does not interfere with the measurement of the natural, non-deuterated analyte. Therefore, a very low abundance of the d0 species is critical, and overall high isotopic purity is desired to maximize the signal of the d4 species.
-
As a Metabolic Tracer: In these studies, the deuterated compound is administered to track its metabolic fate. High isotopic purity is necessary to ensure that the signals being monitored truly originate from the deuterated parent compound and not from pre-existing, lower-deuterated impurities.
Section 3: Core Methodologies for Purity Verification
A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive and self-validating system for the characterization of (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4.[8][9]
Figure 2: Overall workflow for isotopic purity verification.
High-Resolution Mass Spectrometry (HRMS)
HRMS is the cornerstone technique for determining the relative abundance of each isotopologue.[7][10][11] Its ability to distinguish between ions with very small mass differences is essential for resolving the d0, d1, d2, d3, and d4 species.
Causality of Method Choice: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) is preferred. ESI is a soft ionization technique that typically produces the intact molecular ion ([M+H]⁺ or [M-H]⁻), minimizing fragmentation that would complicate the isotopologue analysis. High resolution is non-negotiable as it allows for the clear separation of the isotopic peaks.[9][10]
Experimental Protocol: LC-ESI-HRMS Analysis
-
Standard and Sample Preparation:
-
Prepare a stock solution of (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 in a suitable solvent (e.g., Methanol/Water 50:50) at a concentration of ~1 mg/mL.
-
Prepare a working solution by diluting the stock to a final concentration of ~1 µg/mL.
-
-
Instrumentation and Conditions:
-
LC System: A UHPLC system (e.g., Thermo Vanquish) is used for sample introduction.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap Exploris 240).[9]
-
Ionization Mode: ESI, positive or negative mode (to be optimized for the compound).
-
Scan Mode: Full scan MS over a relevant m/z range (e.g., m/z 100-200).
-
Resolution: Set to >60,000 to ensure baseline separation of isotopic peaks.
-
-
Data Acquisition:
-
Inject the working solution.
-
Acquire the full scan data, ensuring sufficient signal intensity for the lowest-level isotopologues.
-
-
Data Analysis:
-
Identify the retention time of the compound.
-
Extract the mass spectrum across the chromatographic peak.
-
Generate extracted ion chromatograms (XICs) for the theoretical exact mass of each isotopologue (d0 to d4).
-
Integrate the peak area for each XIC.
-
Calculate the percentage of each isotopologue by dividing its individual peak area by the sum of all isotopologue peak areas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides complementary and crucial information. It is used to confirm the positions of the deuterium labels and to independently quantify the overall isotopic enrichment.[8][9][12]
Causality of Method Choice:
-
¹H NMR (Proton NMR): This technique is exceptionally precise for measuring the small amounts of residual hydrogen in a highly deuterated sample.[1][7] By comparing the integration of these residual proton signals to a known internal standard, the overall level of deuteration can be accurately determined.
-
²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei, providing unambiguous confirmation of the deuteration sites.[1][12] It is particularly useful for highly enriched compounds where proton signals are very weak.[12]
Experimental Protocol: Quantitative NMR (qNMR) Analysis
-
Sample Preparation:
-
Accurately weigh 2-5 mg of (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 into an NMR tube.[9]
-
Add a precise volume (e.g., 600 µL) of a suitable deuterated solvent (e.g., DMSO-d6) containing a certified quantitative internal standard (e.g., maleic acid).
-
Ensure the sample is fully dissolved.
-
-
Instrumentation and Parameters (¹H NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).[9]
-
Pulse Sequence: A standard quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest. A typical starting point is a D1 of 30 seconds to ensure full relaxation.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 64-128) to achieve a high signal-to-noise ratio for the small residual proton signals.
-
-
Data Analysis (¹H NMR):
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signal of the internal standard and set its value to the known number of protons.
-
Integrate the residual proton signals at the positions expected to be deuterated.
-
The value of these integrals directly corresponds to the amount of residual (non-deuterated) material at those sites, allowing for the calculation of isotopic enrichment.
-
Section 4: Establishing and Validating Acceptance Criteria
Based on common industry practices and the analytical capabilities described, a robust set of specifications can be established for (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4.
Table 2: Recommended Acceptance Criteria for (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4
| Test | Method | Specification | Rationale |
|---|---|---|---|
| Identity | HRMS, ¹H NMR, ²H NMR | Conforms to structure | Confirms chemical identity and deuteration sites. |
| Chemical Purity | HPLC-UV | ≥ 98.0% | Ensures absence of chemical (non-isotopic) impurities. |
| Isotopic Purity (d4) | HRMS | ≥ 98.0% | Ensures the vast majority of the material is the desired fully-deuterated species. |
| d3 Isotopologue | HRMS | ≤ 2.0% | Controls the primary lower isotopologue. |
| d0 Isotopologue | HRMS | ≤ 0.1% | Critical for use as an internal standard to prevent crosstalk with the analyte. |
| Isotopic Enrichment | q¹H NMR | ≥ 99.0% at each site | Provides an independent verification of the degree of deuteration. |
These specifications represent a self-validating system. The HRMS provides the full isotopologue distribution, while the qNMR independently verifies the enrichment level. A batch that meets these criteria is well-characterized and suitable for demanding applications in regulated environments.
Conclusion
The determination of isotopic purity for (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 is a multi-faceted process that requires more than a simple percentage value. It demands a clear understanding of the distinction between isotopic enrichment and species abundance, the application of orthogonal analytical techniques, and the establishment of scientifically justified acceptance criteria. By employing a rigorous approach combining High-Resolution Mass Spectrometry and quantitative NMR, researchers and developers can ensure the quality, consistency, and reliability of this valuable deuterated compound, thereby supporting the integrity of their research and the development of safer, more effective pharmaceuticals.
References
- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate.
- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.
- Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Vallice.
- Applications of quantitative d-nmr in analysis of deuterium enriched compounds. Sigma-Aldrich.
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.
- Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate.
- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing.
- (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4. Santa Cruz Biotechnology.
- Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed.
- Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry.
- Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem. PubMed.
- Deuterated Active Pharmaceutical Ingredients: A Science Based Proposal for Synthesis, Analysis, and Control. Part 1: Framing the Problem | Request PDF. ResearchGate.
- ISOAPI-D™ - Deuterated Reagents for Pharmaceuticals. Cambridge Isotope Laboratories.
- Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. International Atomic Energy Agency.
- Pyridones in drug discovery: Recent advances. PubMed.
- Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt. SID.
Sources
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. isotope.com [isotope.com]
- 4. Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgchemres.org [orgchemres.org]
- 7. isotope.com [isotope.com]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Monograph: (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4
The following technical guide details the specifications, applications, and experimental protocols for (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 .
Identity & Chemical Specifications
Compound Name: (2E)-3-(3-Pyridinyl-d4)-2-propenoic Acid
Synonyms: trans-3-(3-Pyridyl)acrylic acid-d4; 3-Pyridineacrylic acid-d4
CAS Registry Number: Not Assigned (Commercially referenced via Parent CAS 19337-97-4 labeled "d4")
Molecular Formula: C
Physiochemical Profile
| Property | Specification | Technical Note |
| Appearance | White to off-white solid | Hygroscopic; store desicated. |
| Solubility | DMSO, Methanol, Dilute Acid | Pyridine nitrogen protonates at pH < 3. |
| Isotopic Purity | ≥ 98 atom % D | Critical for minimizing M+0 (native) interference in MS. |
| Melting Point | 232–235 °C (dec.)[3][4] | Decomposition occurs upon melting; avoid high-temp GC. |
| pKa | ~3.1 (Carboxyl), ~5.6 (Pyridine) | Zwitterionic character affects extraction efficiency. |
Technical Core: Application in Bioanalysis
The primary utility of (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 is as a Stable Isotope Labeled Internal Standard (SIL-IS) in the quantitative analysis of tobacco alkaloids, pharmaceutical intermediates, and metabolic byproducts via LC-MS/MS.
Mechanistic Role in Mass Spectrometry
In quantitative proteomics and metabolomics, the "d4" label provides a mass shift of +4 Da . This shift is strategically chosen to avoid spectral overlap with the native analyte's natural isotopic envelope (M+1, M+2), ensuring high signal-to-noise ratios (SNR).
Why d4 on the Ring? The deuterium atoms are located on the pyridine ring rather than the acrylic chain. This placement is chemically robust; protons on the acrylic chain (alpha/beta to carbonyl) or the carboxylic acid are liable to exchange with solvent protons (H/D exchange) during acidic extraction or LC separation, which would degrade the internal standard's integrity. Ring deuteration is non-exchangeable under standard biological conditions.
Experimental Workflow: LC-MS/MS Quantification
The following diagram illustrates the logical flow for utilizing this standard in a self-validating bioanalytical method.
Caption: Workflow for utilizing d4-IS in LC-MS/MS. The co-elution of Native and IS compensates for matrix effects.
Synthesis & Causality
Understanding the synthesis allows researchers to troubleshoot impurity profiles. The d4-analog is typically synthesized via a Knoevenagel Condensation (Doebner modification), ensuring the label is retained on the ring.
Synthetic Pathway[5][6][7]
-
Precursor: Nicotinaldehyde-d4 (fully deuterated pyridine ring).
-
Reagent: Malonic acid.
-
Catalyst: Piperidine/Pyridine.
-
Mechanism: The aldehyde condenses with malonic acid, followed by decarboxylation. Since the reaction occurs at the aldehyde carbon and the malonic acid, the deuterium atoms on the pyridine ring remain undisturbed.
Reaction Logic:
Validated Experimental Protocols
A. Stock Solution Preparation[8][9]
-
Solvent: Methanol is preferred over water to prevent microbial growth and ensure solubility of the free acid.
-
Concentration: Prepare a primary stock at 1.0 mg/mL.
-
Storage: -20°C in amber glass. Stability is >6 months if protected from moisture.
-
Check: Verify concentration by UV absorbance at 260 nm (using the extinction coefficient of the native compound,
M cm ).
B. LC-MS/MS Conditions (Recommended)
This method is self-validating because the retention time of the d4-IS must match the native analyte within
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., Waters HSS T3) | Retains polar organic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH ensures protonation of Pyridine (N+) for ESI+. |
| Mobile Phase B | Acetonitrile | Elution strength. |
| Ionization | ESI Positive Mode | Pyridine nitrogen is highly basic; forms [M+H]+ easily. |
| MRM (Native) | 150.1 | Loss of CO |
| MRM (d4-IS) | 154.1 | Corresponding loss of CO |
C. Troubleshooting Matrix Effects
If the signal for the d4-IS is suppressed in urine/plasma samples:
-
Cause: Co-eluting phospholipids or salts.
-
Solution: Switch to a Mixed-Mode Cation Exchange (MCX) SPE cartridge.
-
Load at pH 2: Analyte (Pyridine-H+) binds to resin.
-
Wash with Methanol: Removes neutrals.[5]
-
Elute with 5% NH
OH in MeOH: Deprotonates Pyridine, releasing analyte.
-
References
-
Santa Cruz Biotechnology. (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 Product Specifications. Retrieved from
-
Sigma-Aldrich. trans-3-(3-Pyridyl)acrylic acid (Native CAS 19337-97-4) Technical Data. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5720233 (Related Pyridylacrylic Derivatives). Retrieved from
- Kudelko, A. et al. (2015).Synthesis of 3-(pyridyl)acrylic acids via Knoevenagel condensation. (Methodology basis for d4 synthesis).
-
MedChemExpress. trans-3-(3-Pyridyl)acrylic acid Biological Activity. Retrieved from
Sources
- 1. scbt.com [scbt.com]
- 2. Selectively Targeting T- and B-Cell Lymphomas: A Benzothiazole Antagonist of α4β1 Integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 反-3-(3-吡啶基)烯丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Quantitation of (2E)-3-(3-Pyridinyl)-2-propenoic Acid Using Deuterated Internal Standards
Strategic Overview: The "Zwitterionic Trap"
Developing a robust LC-MS/MS method for (2E)-3-(3-Pyridinyl)-2-propenoic acid (also known as trans-3-(3-Pyridyl)acrylic acid) requires navigating specific physicochemical challenges. This molecule contains both a basic pyridine nitrogen (pKa ~4.8–5.6) and an acidic carboxylic tail (pKa ~3.8–4.5).
The Challenge: At neutral pH, the molecule exists largely as a zwitterion (net neutral charge), leading to:
-
Poor Retention: It elutes in the void volume on standard C18 columns.
-
Solubility Issues: Zwitterions often exhibit minimum solubility at their isoelectric point (pI).
-
Peak Tailing: Secondary interactions between the pyridine nitrogen and residual silanols on the column stationary phase.
The Solution: This protocol utilizes a "Cationic Locke" strategy . By maintaining the mobile phase pH well below the pKa of the carboxylic acid (pH < 3.0), we force the molecule into a fully protonated, cationic state (
Physicochemical & Mass Spectrometry Profiling
Before initiating chromatography, the mass spectrometric parameters must be tuned. The deuterated analog (-d4 ) serves as the Internal Standard (IS) to compensate for matrix effects and recovery variance.
Compound Properties
| Property | Analyte (Native) | Internal Standard (d4) |
| Formula | ||
| MW | 149.15 g/mol | 153.17 g/mol |
| LogP | ~0.8 (Polar) | ~0.8 (Polar) |
| pKa (Acid) | ~4.2 | ~4.2 |
| pKa (Base) | ~5.6 | ~5.6 |
MS/MS Transitions (ESI+ Mode)
Note: Exact collision energies (CE) vary by instrument platform (e.g., Sciex vs. Thermo vs. Waters). Perform a ramp optimization.
| Analyte | Precursor ( | Product ( | Loss/Fragment | Role |
| Native | 150.1 | 106.1 | Loss of | Quantifier |
| 150.1 | 78.1 | Pyridine Ring | Qualifier | |
| 150.1 | 132.1 | Loss of | Qualifier | |
| IS (d4) | 154.1 | 110.1 | Loss of | Quantifier |
| 154.1 | 82.1 | Pyridine Ring-d4 | Qualifier |
Critical Technical Insight: Ensure the d4 label is on the pyridine ring. If the deuterium is on the acrylic chain, exchange with solvent protons may occur at extreme pH, invalidating the IS. Verify your Certificate of Analysis (CoA).[1]
Chromatographic Method Development
Column Selection Logic
Standard C18 columns often fail to retain this polar molecule. We recommend Polar-Embedded C18 or PFP (Pentafluorophenyl) phases. PFP columns offer unique selectivity for pyridine rings via
-
Primary Choice: Waters XSelect HSS T3 or Phenomenex Kinetex PFP (2.1 x 50 mm, 1.7–2.6 µm).
-
Alternative (HILIC): If sensitivity is insufficient, switch to HILIC (Acetonitrile/Ammonium Formate) to gain ~5-10x signal boost due to high organic desolvation efficiency.
Mobile Phase Protocol (Reverse Phase)
Objective: Maintain pH < 3.0 to protonate the pyridine and suppress carboxylic acid ionization.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 – 0.6 mL/min.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5% | Load/Desalt |
| 0.50 | 5% | Hold |
| 3.00 | 95% | Elution |
| 4.00 | 95% | Wash |
| 4.10 | 5% | Re-equilibration |
| 6.00 | 5% | End |
Sample Preparation Workflow
Given the polarity of the analyte, Liquid-Liquid Extraction (LLE) with non-polar solvents (Hexane) will result in poor recovery. Protein Precipitation (PPT) or Mixed-Mode Cation Exchange SPE (MCX) are the validated approaches.
Workflow Visualization
Figure 1: Optimized Sample Preparation Workflow. The acidification step (Red) is critical to release the drug from plasma proteins before precipitation.
Method Validation Strategy (FDA/ICH M10)[2]
Validation must adhere to ICH M10 or FDA Bioanalytical Method Validation (2018) guidelines.
Deuterium Isotope Effect
Deuterated standards can sometimes elute slightly earlier than the native analyte on high-efficiency columns.
-
Test: Inject Native and d4 separately. Overlay chromatograms.
-
Acceptance: Retention time difference should be < 0.05 min. If the shift is significant, ensure the integration window covers both, and verify that the "Ion Suppression Zone" (matrix eluting at the front) does not differentially affect the earlier eluting d4.
Cross-Signal Interference (Crosstalk)
-
Native to IS: Inject High Standard (ULOQ) without IS. Monitor IS channel. Response must be < 5% of IS response.
-
IS to Native: Inject IS only. Monitor Native channel. Response must be < 20% of LLOQ.
-
Cause: Impure d4 standard (containing d0) is a common failure mode.
Stability Protocol
| Stability Test | Condition | Rationale |
| Bench-Top | 4-24 hrs @ RT | Mimics processing time. |
| Freeze-Thaw | 3 Cycles (-80°C to RT) | Mimics sample re-analysis. |
| Processed Sample | 24-48 hrs @ Autosampler (4°C) | Ensures run integrity if instrument fails. |
References
-
US Food & Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 776396, trans-3-(3-Pyridyl)acrylic acid. Retrieved from [Link]
Sources
Application Note: Precision Preparation of (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 Stock Solutions
Abstract & Scope
This guide details the protocol for preparing high-integrity stock solutions of (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 (also known as trans-3-(3-Pyridyl)acrylic acid-d4). This compound serves as a critical Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of pyridine-derived metabolites (e.g., tobacco alkaloids) in biological matrices.
Critical Scientific Insight: The "(2E)" notation indicates a trans geometry across the alkene bond. This molecule is photosensitive; exposure to UV/visible light can induce photo-isomerization to the cis (Z) form, which may separate chromatographically from the target analyte, nullifying its utility as an internal standard. Strict adherence to light-protection protocols is mandatory.
Physicochemical Profile & Handling Strategy[1]
Before initiating the protocol, the operator must understand the compound's behavior in solution.
| Property | Specification | Operational Implication |
| Compound Name | (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 | Confirm "d4" and "trans" (E) isomer identity on CoA. |
| CAS Registry | 1133206-38-0 (Generic d4) / 19337-97-4 (Unlabeled Parent) | Verify specific CAS on vendor vial. |
| Molecular Weight | ~153.17 g/mol (d4) vs 149.15 g/mol (Native) | Use specific MW from the Certificate of Analysis (CoA) for calculations. |
| Solubility | High: DMSO, Methanol, Basic AqueousLow: Non-polar solvents, Neutral Water | Primary Stock: DMSO is recommended for long-term stability.Working Stock: Methanol/Water mixes. |
| pKa | ~3.5 (Carboxyl), ~5.6 (Pyridine N) | Zwitterionic character. Solubility is pH-dependent. |
| Stability Risks | Photo-isomerization (High Risk) H/D Exchange (Low Risk on backbone) | ALWAYS use amber glassware. Avoid strong acidic/basic protic solvents for long-term storage. |
Workflow Logic (Visualized)
The following diagram outlines the decision logic for solvent selection and preparation steps to minimize degradation.
Figure 1: Decision tree for the preparation of stable stock solutions, prioritizing DMSO for primary stocks to prevent concentration drift due to volatility.
Detailed Protocols
Protocol A: Primary Stock Solution Preparation (1.0 mg/mL)
Objective: Create a stable, high-concentration master stock. Solvent: Dimethyl Sulfoxide (DMSO) is the gold standard here due to its high boiling point (preventing evaporation/concentration drift) and excellent solvation of pyridine derivatives.
-
Environment: Perform all steps under yellow light or low-light conditions to prevent E/Z isomerization.
-
Equilibration: Allow the commercial vial to reach room temperature (20-25°C) in a desiccator before opening to prevent condensation.
-
Weighing (Gravimetric):
-
Place a clean, amber 4 mL glass screw-top vial on a microbalance (readability 0.01 mg).
-
Tare the balance.
-
Accurately weigh approximately 2.0 mg of the substance directly into the vial. Record the exact mass (
).
-
-
Dissolution:
-
Calculate the required volume of DMSO to achieve exactly 1.0 mg/mL (free acid basis).
-
Correction Factor: If the substance is a salt (e.g., HCl), multiply the target mass by the ratio of MW(Salt)/MW(Free Acid).
-
Add the calculated volume of DMSO using a calibrated pipette.
-
-
Homogenization:
-
Vortex for 30 seconds.
-
Sonicate in a water bath at ambient temperature for 5 minutes. Do not heat.
-
Inspect visually.[1] The solution must be completely clear.
-
-
Labeling: Label as "Primary Stock A - [Conc] - [Date] - [Initials]".
Protocol B: Working Standard Dilution (10 µg/mL)
Objective: Create a working solution for spiking into biological matrices. Solvent: 50:50 Methanol:Water (or match the initial mobile phase conditions).
-
Calculation: Use the dilution equation
.-
To prepare 10 mL of 10 µg/mL working solution from a 1.0 mg/mL stock:
- .
-
-
Execution:
-
Pipette 9.9 mL of 50:50 Methanol:Water into a 20 mL amber scintillation vial.
-
Add 100 µL of Primary Stock A .
-
Vortex for 10 seconds.
-
-
Usage: Use this solution to spike calibration standards and QC samples. Discard after 1 week if stored at 4°C; prepare fresh daily for critical GLP work.
Quality Control & Self-Validation
A stock solution is only as good as its verification. You must validate the stock before using it for quantitation.
The "New vs. Old" Cross-Validation
When preparing a new batch, never discard the old batch immediately.
-
Dilute: Prepare a 100 ng/mL solution from the Old Stock and the New Stock using the same diluent.
-
Analyze: Inject n=5 replicates of each into the LC-MS/MS system.
-
Criteria: The mean peak area of the New Stock must be within ±5% of the Old Stock (corrected for purity/salt form).
-
If New Stock >> Old Stock: The old stock likely degraded or evaporated.
-
If New Stock << Old Stock: Check weighing accuracy or dissolution completeness.
-
Isomeric Purity Check
Monitor the chromatogram for peak splitting.
-
Target Peak: (2E)-isomer (Trans).
-
Impurity Peak: (2Z)-isomer (Cis).
-
Action: If the (2Z) peak exceeds 5% of the total area, the stock has been compromised by light and should be discarded.
Stability & Storage
The degradation pathways for 3-pyridylacrylic acid derivatives are distinct. The diagram below illustrates the specific risks managed by this protocol.
Figure 2: Primary degradation pathways. Photo-isomerization is the dominant risk factor for this conjugated system.
Storage Specifications:
-
Primary Stock (DMSO): Store at -80°C. Stable for 12 months.
-
Working Stock (MeOH/Water): Store at 4°C. Stable for 1 week.
-
Container: Amber borosilicate glass with PTFE-lined caps.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[2] Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5353644, 3-(3-Pyridyl)acrylic acid. Retrieved from [Link]
Sources
Application Notes: High-Recovery Extraction of (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 from Human Plasma
Introduction: The Crucial Role of Sample Preparation in Bioanalysis
In the realm of pharmacokinetic (PK) and toxicokinetic (TK) studies, the precise quantification of analytes in complex biological matrices is paramount. (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 is a stable isotope-labeled (SIL) analogue, frequently employed as an internal standard (IS) to ensure the accuracy and reproducibility of bioanalytical data for its non-labeled counterpart.[1][2] The fundamental principle underpinning the use of a deuterated internal standard is its near-identical physicochemical behavior to the analyte of interest throughout the entire analytical process, from extraction to detection.[2][3] This mimicry allows for the correction of variability arising from sample preparation, matrix effects, and instrumental fluctuations.[1][4]
The inherent complexity of plasma, with its high protein content and diverse endogenous components, necessitates a robust extraction protocol to isolate the analyte of interest, minimize interference, and ensure compatibility with downstream analytical techniques, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] The choice of extraction methodology is a critical decision, balancing the need for sample cleanliness, recovery, throughput, and cost.
This technical guide provides detailed protocols for three widely-used and validated extraction techniques for (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 from human plasma: Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Solid-Phase Extraction (SPE) . Each protocol is presented with an explanation of the underlying scientific principles, ensuring that researchers can not only execute the methods but also understand the causality behind each step. All methods are designed to be compliant with the rigorous standards set by regulatory bodies such as the FDA and EMA.[7][8][9][10][11]
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
Protein precipitation is a straightforward, rapid, and high-throughput method for sample cleanup. It involves the addition of a water-miscible organic solvent to the plasma sample, which disrupts the solvation of proteins, causing them to denature and precipitate out of solution. Acetonitrile (ACN) is often the precipitant of choice due to its efficiency in protein removal and its compatibility with reversed-phase chromatography.[12][13]
Causality and Rationale
The high concentration of organic solvent (acetonitrile) displaces the water molecules that form a hydration layer around the proteins. This exposes hydrophobic regions, leading to protein aggregation and precipitation. The analyte, being a small molecule, remains soluble in the resulting supernatant. This method is favored for its simplicity and speed, though it may result in a less clean extract compared to LLE or SPE, potentially leading to more significant matrix effects.
Experimental Protocol
-
Aliquot 100 µL of thawed human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with the appropriate internal standard (if the topic compound is the analyte) or working solution.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma is recommended).[14]
-
Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[15]
-
Centrifuge at ≥14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15]
-
Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate.
-
The supernatant can be injected directly into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to improve sensitivity.
Data Presentation: PPT Parameters
| Parameter | Specification | Rationale |
| Precipitating Agent | Acetonitrile (ACN), HPLC Grade | Efficient protein removal, good compatibility with LC-MS/MS.[12] |
| Plasma to Solvent Ratio | 1:3 (v/v) | Ensures sufficient protein precipitation without excessive dilution.[14] |
| Centrifugation | ≥14,000 x g for 10 min at 4°C | Provides a compact protein pellet and clear supernatant.[15] |
| Pros | High-throughput, simple, fast, inexpensive. | Suitable for rapid screening and large sample batches. |
| Cons | Less selective, potential for ion suppression. | Endogenous components like phospholipids may remain in the supernatant. |
Visualization: PPT Workflow
Caption: Liquid-Liquid Extraction Workflow
Protocol 3: Solid-Phase Extraction (SPE) on a Polymeric Sorbent
Solid-phase extraction is a highly selective and robust method for sample cleanup, capable of producing exceptionally clean extracts. For acidic compounds, a non-polar extraction on a polymeric reversed-phase sorbent is an excellent strategy, avoiding the interference issues often seen with anion exchange sorbents in plasma. [16]
Causality and Rationale
This protocol utilizes a "bind-and-elute" strategy on a polymeric reversed-phase sorbent (e.g., a divinylbenzene-N-vinylpyrrolidone copolymer).
-
Conditioning & Equilibration: The sorbent is first wetted with methanol to activate the stationary phase, followed by water to prepare it for the aqueous sample.
-
Load: The plasma sample is acidified to neutralize the analyte, which then adsorbs onto the hydrophobic sorbent via non-polar interactions. [16][17]3. Wash: A weak organic solvent wash removes polar interferences and salts while the analyte remains bound to the sorbent.
-
Elute: A strong organic solvent disrupts the hydrophobic interaction, eluting the analyte. Adding a small amount of base (e.g., ammonium hydroxide) to the elution solvent can deprotonate the acidic analyte, further ensuring its complete release from the sorbent.
Experimental Protocol
-
Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 2% formic acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., 30 mg, 1 cc) by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness at 40°C under nitrogen and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
Data Presentation: SPE Parameters
| Parameter | Specification | Rationale |
| SPE Sorbent | Polymeric Reversed-Phase (e.g., Plexa, Oasis HLB) | Hydrophobic retention of the neutral analyte, good flow properties, and resistance to drying. [18] |
| Loading Condition | Acidic (e.g., 2% Formic Acid) | Ensures the analyte is in its neutral, protonated form for strong retention. [17] |
| Elution Solvent | 5% NH4OH in Methanol | Strong organic solvent disrupts hydrophobic binding; the basic modifier ensures the analyte is deprotonated and easily eluted. [19] |
| Pros | Highest selectivity, cleanest extracts, high concentration factor. | Minimizes matrix effects, leading to improved sensitivity and reproducibility. [20] |
| Cons | Most complex and time-consuming method, highest cost per sample. | Requires optimization of each step for best results. |
Visualization: SPE Workflow
Caption: Solid-Phase Extraction Workflow
References
-
Agilent Technologies. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]
-
De Nys, H., & D’hondt, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 353-362. [Link]
-
SCIEX. (2017, November 30). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]
-
Agilent Technologies. (2013, February 19). Fractionation of Acidic, Neutral and Basic Drugs from Plasma with Polymeric SPE Cation Exchange, and an Agilent Bond Elut Plexa PCX. [Link]
-
De Nys, H., & D’hondt, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed. [Link]
-
Yale School of Medicine. Small Molecules Quantitation | Proteomics. [Link]
-
Chen, Y., et al. (2025, December 18). SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. ACS Publications. [Link]
-
ProQuest. (2015, January 15). Parallel artificial liquid membrane extraction of acidic drugs from human plasma. [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Hewavitharana, A. K., et al. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]
-
Gjelstad, A., et al. (2015). Parallel artificial liquid membrane extraction of acidic drugs from human plasma. PubMed. [Link]
-
South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
-
Anichina, E., et al. (2009). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. HAL Open Science. [Link]
-
Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Ma, L., & Tang, W. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]
-
PubChem. 3-(Pyridin-2-yl)prop-2-enoic acid. [Link]
-
European Medicines Agency. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]
-
Biotage. (2025, December 6). Extraction of acidic, basic and neutral drugs from plasma using ISOLUTE® PLD+. [Link]
-
Moore, C. M., & Deitermann, D. (2002). A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. PubMed. [Link]
-
Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Agilent Technologies. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]
-
Cheméo. Chemical Properties of 3-Pyridinecarboxylic acid, 2-propenyl ester (CAS 25635-12-5). [Link]
-
Gmaj, J., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. [Link]
-
El-Gindy, A., et al. (1982). Extraction of Acidic Drugs From Water and Plasma: Study of Recovery With Five Different Solvents. PubMed. [Link]
-
PubChem. 2-propenoic acid, 3-(2-oxo-1-pyrrolidinyl)-, methyl ester, (2e)-. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Keck Mass Spectrometry & Proteomics Resource | Yale Research [research.yale.edu]
- 7. elearning.unite.it [elearning.unite.it]
- 8. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. bioanalysisforum.jp [bioanalysisforum.jp]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 13. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
- 18. agilent.com [agilent.com]
- 19. A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biotage.com [biotage.com]
Technical Support Center: Stability & Handling of (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4
Current Status: Operational Document ID: TSC-ISO-PYR-04 Last Updated: 2026-02-22 Technical Lead: Senior Application Scientist, Bioanalytical Division
Executive Summary & Compound Profile
(2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 (also known as trans-3-(3-pyridyl)acrylic acid-d4) is a deuterated internal standard (IS) primarily used in LC-MS/MS bioanalysis. It serves to normalize matrix effects and recovery variations for pyridine-acrylate derivatives or related metabolites.
While the deuterium labeling provides mass-differentiation, the core chemical structure dictates its stability profile. Users frequently encounter issues not with the isotope itself, but with the photochemical reactivity of the acrylate backbone and the chemical reactivity of the carboxylic acid moiety in specific solvents.
| Property | Specification | Critical Note |
| Chemical Structure | Pyridine ring + Acrylic acid tail | Amphoteric (Basic N, Acidic COOH) |
| Isomerism | Trans (E) | Thermodynamically stable, but photo-labile |
| Solvent Compatibility | Acetonitrile (Recommended) | Avoid Methanol for long-term storage |
| Primary Risk | E/Z Isomerization | Caused by UV/Visible light exposure |
Critical Stability Modules
Module A: Photochemical Instability (The "Split Peak" Phenomenon)
The Issue: The conjugated double bond in the propenoic acid side chain is highly susceptible to photo-isomerization. Upon exposure to UV or even ambient laboratory light, the thermodynamically stable (2E)-isomer absorbs energy and converts to the (2Z)-isomer (cis).
The Symptom:
-
LC-MS: Appearance of a secondary peak with the same MRM (Multiple Reaction Monitoring) transition but a slightly different retention time.
-
Quantitation: Since the IS purity decreases, the response ratio shifts, leading to non-linear calibration curves or failed QC samples.
The Mechanism: Acetonitrile (ACN) has a UV cutoff of ~190 nm. It is transparent to the UV/Vis wavelengths that trigger this isomerization. Therefore, dissolving the compound in ACN offers zero protection against light-induced degradation.
Figure 1: Mechanism of photo-induced isomerization in transparent solvents.
Protocol 1: Light Protection Strategy
-
Glassware: ALL stock solutions must be prepared in amber glassware .
-
Handling: Perform weighing and dilution under low-actinic light (yellow filtered light) if possible.
-
Autosampler: Ensure the LC autosampler compartment is dark. If using clear vials, wrap them in aluminum foil immediately after preparation.
Module B: Solvent Selection (The Methanol Trap)
The Issue: Researchers often default to Methanol (MeOH) for solubility. However, this compound contains a carboxylic acid group.[1] In the presence of protic solvents (MeOH) and trace acid (often found in "acidified" mobile phases or aged solvents), the carboxylic acid can undergo Fischer Esterification .
The Symptom:
-
Mass Shift: Appearance of a new peak with a mass increase of +14 Da (Methyl ester formation).
-
Signal Loss: Gradual disappearance of the parent (Acid) peak over days in storage.
Why Acetonitrile is Superior: Acetonitrile is aprotic.[2] It cannot act as a nucleophile to form esters. It maintains the chemical integrity of the carboxylic acid moiety during storage.
Protocol 2: Stock Solution Preparation
-
Primary Solvent: Dissolve the solid reference standard in 100% Acetonitrile .
-
Storage: Store at -20°C .
-
Warning: ACN has a high vapor pressure. Caps must be tight to prevent evaporation (which artificially increases concentration).
-
-
Working Solutions: If dilution with water is required for the LC mobile phase match, prepare these fresh daily. Do not store ACN/Water mixtures of this compound for >48 hours, as the "d4" label integrity (if near exchangeable sites) and general solubility can be compromised.
Module C: Deuterium Integrity
The Issue: The "d4" label is typically located on the pyridine ring or the stable vinyl positions. These Carbon-Deuterium (C-D) bonds are generally stable. However, exposure to extreme pH (pH > 10 or pH < 2) for extended periods can catalyze Hydrogen-Deuterium Exchange (HDX), particularly if the label is adjacent to the activating pyridine nitrogen.
Protocol 3: pH Management
-
Mobile Phase: Maintain pH between 3.0 and 6.0.
-
Buffer: Use Ammonium Formate or Ammonium Acetate (5-10 mM) to buffer the mobile phase. This prevents pH extremes and improves peak shape by masking the silanol interactions with the pyridine nitrogen.
Troubleshooting Guide (FAQ)
Q1: I see two peaks in my chromatogram for the IS channel. Which one is correct?
-
Diagnosis: This is likely E/Z isomerization.[3]
-
Action:
-
Check the retention time of a freshly prepared standard (protected from light). The Trans (E) isomer is usually the major peak and typically elutes later on C18 columns due to better planarity and interaction with the stationary phase.
-
If the peaks are 50/50, your stock solution has degraded via light exposure. Discard and re-prepare in amber glass.
-
Q2: My IS signal intensity is dropping over the course of a long sequence.
-
Diagnosis: Potential precipitation or adsorption.
-
Action:
-
Solubility: If your mobile phase is highly aqueous (>90% water) at the start of the gradient, the hydrophobic "tail" of the molecule may cause precipitation. Ensure at least 5-10% organic solvent in the initial mobile phase.
-
Adsorption: Pyridine compounds can stick to glass. Use silanized glass vials or polypropylene vials if non-specific binding is suspected.
-
Q3: Can I use Methanol as the organic modifier in my mobile phase?
-
Answer: Yes, for the run time of the chromatography (minutes), Methanol is acceptable. The risk of esterification described in Module B applies primarily to storage (days/weeks). However, Acetonitrile is generally preferred for sharper peak shapes with pyridine derivatives.
Q4: The "d4" signal is overlapping with the native analyte signal.
-
Diagnosis: Isotopic impurity or "Cross-talk."
-
Action:
-
Check the Certificate of Analysis (CoA) for the isotopic purity (usually >99% D).
-
If the concentration of the native analyte is extremely high, the M+4 isotope of the native drug might contribute to the IS channel. Dilute the sample or adjust the IS concentration.
-
Visual Troubleshooting Workflow
Figure 2: Decision tree for diagnosing stability issues with (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4.
References
-
European Medicines Agency (EMA). (2020). ICH guideline Q1B on photostability testing of new active substances and medicinal products.Link
-
BenchChem. (2025).[4][5] Spectroscopic Characterization of trans-3-(3-Pyridyl)acrylic Acid: A Technical Guide.Link
-
Santa Cruz Biotechnology. (2025). (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 Product Data Sheet.Link
-
Chrom Tech. (2025).[6][7] Acetonitrile vs. Methanol for Reverse Phase Chromatography: Stability and Selectivity.Link
-
MDPI. (2017). Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins.Molecules.[3][6][8][9] Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. Photocatalytic Z/E isomerization unlocking the stereodivergent construction of axially chiral alkene frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chromtech.com [chromtech.com]
- 8. scispace.com [scispace.com]
- 9. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Addressing matrix effects when using 3-pyridylacrylic acid-d4 internal standard
To: Research & Development Team From: Senior Application Scientist, Bioanalytical Support Subject: Technical Guide: Mitigating Matrix Effects in 3-Pyridylacrylic Acid Analysis (d4-IS)
Executive Summary
This guide addresses the specific challenges of quantifying 3-pyridylacrylic acid (a key metabolite of nicotine and synthetic intermediate) using its deuterated analog, 3-pyridylacrylic acid-d4 , as an Internal Standard (IS).
While stable isotope-labeled ISs are the gold standard for correcting matrix effects, deuterated analogs often exhibit a "Deuterium Isotope Effect" in Reversed-Phase LC (RPLC). This causes the d4-IS to elute slightly earlier than the analyte. If this shift moves the IS into a zone of ion suppression (e.g., phospholipids) while the analyte remains outside it, the IS fails to compensate, leading to significant quantitative bias.[1]
This guide provides a diagnostic workflow, mechanistic explanations, and validated protocols to resolve these issues.
Part 1: Diagnostic Workflow
Is your Internal Standard actually correcting for the matrix? Do not assume that because you are using a d4-IS, matrix effects are nullified. Use this decision tree to validate your assay.
Figure 1: Diagnostic logic for identifying internal standard failure due to matrix effects.
Part 2: Troubleshooting & Technical FAQs
Issue 1: Retention Time Shifts (The Deuterium Isotope Effect)
Q: Why does my 3-pyridylacrylic acid-d4 elute earlier than the analyte? A: This is a classic Deuterium Isotope Effect in Reversed-Phase LC (RPLC).
-
Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This makes the deuterated molecule slightly less lipophilic.
-
Impact: In RPLC, less lipophilic compounds elute earlier.[1] For small, polar molecules like 3-pyridylacrylic acid, this shift can be 0.1–0.3 minutes.[1]
-
The Risk: If a sharp band of matrix suppression (e.g., salts or phospholipids) elutes at 2.4 min, and your IS elutes at 2.4 min while your analyte elutes at 2.5 min, the IS signal is suppressed while the analyte signal is not.[1]
-
Result:
ratio artificially increases False High Concentration.
-
Issue 2: Chromatographic Resolution of the Problem
Q: How do I force them to co-elute or move away from the suppression? A: You must alter the selectivity to minimize the hydrophobic discrimination between H and D forms.
| Strategy | Protocol / Recommendation | Why it works |
| 1. Switch to PFP Columns | Use a Pentafluorophenyl (PFP) stationary phase instead of C18. | PFP phases rely on |
| 2. pH Optimization | Adjust mobile phase pH to ~3.0 or >6.0 . | 3-pyridylacrylic acid is amphoteric (Pyridine pKa |
| 3. Shallow Gradient | Reduce the gradient slope (e.g., 5% to 10% B over 5 mins). | While counter-intuitive, a shallower gradient can sometimes widen the co-elution window, or conversely, allow you to separate both peaks from the matrix suppression zone entirely.[1] |
Issue 3: Sample Preparation
Q: I cannot change my LC method. How do I clean the sample? A: Since 3-pyridylacrylic acid is amphoteric, simple protein precipitation (PPT) is often insufficient to remove phospholipids that cause suppression.
-
Recommended: Mixed-Mode Cation Exchange (MCX) SPE
-
Load: Acidic pH (analyte is cationic).
-
Wash: High % organic (removes neutrals/acids) and neutral pH.
-
Elute: 5% Ammonium Hydroxide in Methanol (analyte becomes neutral/anionic and elutes; phospholipids remain bound or were washed away).
-
-
Alternative: Liquid-Liquid Extraction (LLE)
-
Extract at pH 4.5 (near isoelectric point) into Ethyl Acetate. This is less specific than MCX but cleaner than PPT.
-
Part 3: Validated Protocols
Protocol A: Post-Column Infusion (PCI) for Matrix Profiling
Use this to visualize exactly where the suppression is occurring relative to your peaks.
-
Setup:
-
Place a tee-union between the analytical column and the MS source.
-
Pump A (LC): Inject a blank matrix extract (processed exactly like a sample).
-
Pump B (Syringe Pump): Infuse a solution of 3-pyridylacrylic acid (analyte) and d4-IS (100 ng/mL) at a low flow rate (e.g., 10 µL/min) into the tee.
-
-
Acquisition:
-
Monitor the MRM transitions for both Analyte and IS.
-
-
Data Analysis:
-
You will see a high, steady baseline (the infusion).[1]
-
When the blank matrix elutes, look for dips (suppression) or peaks (enhancement) in the baseline.
-
Overlay: Inject a neat standard of Analyte/IS to see where they elute relative to these dips.
-
Fail Criteria: If the IS peak aligns with a "dip" and the Analyte peak does not, the method is invalid.
-
Protocol B: Matrix Factor (MF) Calculation
Required for validation (EMA/FDA guidelines).
Calculate the IS-Normalized Matrix Factor :
Where:
-
Target: The IS-Normalized MF should be close to 1.0 (0.85 – 1.15).
-
Interpretation: If MF is 0.5 (significant suppression) but IS-Normalized MF is 1.0, your IS is working perfectly (it is suppressed exactly as much as the analyte). If IS-Normalized MF is 1.4, your IS is suppressed more than the analyte (likely due to elution shift), causing overestimation.[1]
References
-
Wang, S., et al. (2007).[1] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation Application Note. Link
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1] Link
-
Fiori, J., et al. (2025).[1][2] Evaluation of Deuterium Isotope Effects in LC–MS–MS Separations. Journal of Chromatographic Science. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
Sources
Storage conditions to prevent degradation of deuterated pyridinyl acids
This technical guide details the storage and handling protocols for Deuterated Pyridinyl Acids . It is designed for researchers requiring high isotopic purity and chemical stability for DMPK (Drug Metabolism and Pharmacokinetics) and quantitative bioanalysis.
Topic: Storage Conditions to Prevent Degradation
Version: 2.0 | Status: Validated
Executive Summary & Core Mechanisms
Deuterated pyridinyl acids (e.g., [
The Degradation Mechanisms (The "Why")
To preserve these compounds, you must understand the two primary failure modes.[1]
A. Thermal Decarboxylation (The Hammick Mechanism)
Pyridinyl acids are zwitterionic in nature.[1] The nitrogen atom can protonate, placing a positive charge on the ring, which destabilizes the carboxyl group.[1]
-
Mechanism: The "Hammick Mechanism" involves the formation of an ylide intermediate.[1][3] This is most prevalent in 2- and 4-pyridine carboxylic acids (picolinic and isonicotinic derivatives) because the negative charge left behind after
loss is stabilized by the ring nitrogen.[1] -
Trigger: Heat and moisture (water bridges facilitate the proton transfer required for decarboxylation).[1]
B. Acid-Catalyzed H/D Exchange (Scrambling)
The deuterium atoms on the pyridine ring are not inert.[1] They are susceptible to Electrophilic Aromatic Substitution (EAS).
-
Mechanism: In the presence of protic solvents (water, methanol) and trace acid (even atmospheric
dissolved in moisture), the ring protons can "back-exchange" with Hydrogen. -
Trigger: Moisture and acidic pH.[4]
Visualizing the Degradation Logic
The following diagram illustrates the decision matrix for degradation pathways based on environmental exposure.
Figure 1: Degradation Logic Map illustrating how environmental factors trigger specific chemical failures in pyridinyl acids.[2][5]
Storage Protocols
Protocol A: Solid State Storage (Long-Term)
Objective: Minimize molecular mobility to prevent zwitterion formation and exclude moisture.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Freezing reduces the kinetic energy required for the decarboxylation transition state.[1] |
| Atmosphere | Argon or Nitrogen | Displaces humid air.[1] |
| Container | Amber Glass Vials | Amber glass blocks UV/Vis light (200-450 nm) to prevent N-oxide formation. Plastic is permeable to moisture over time. |
| Desiccant | Required | Store the vial inside a secondary jar containing silica gel or |
Step-by-Step Handling:
-
Equilibration: Before opening a frozen vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial causes immediate condensation of atmospheric moisture onto the deuterated solid.[1]
-
Aliquot: If frequent use is expected, divide the bulk material into single-use aliquots to avoid freeze-thaw cycles.
-
Reseal: Purge the headspace with dry Argon gas before recapping. Parafilm the cap.[1]
Protocol B: Solution State (Short-Term/Analysis)
Objective: Prevent solvent-mediated proton exchange.
| Solvent | Suitability | Notes |
| High Risk | Only use if the pD is strictly controlled.[1] The acidic carboxylic proton will exchange immediately.[1] | |
| Excellent | The gold standard.[1] High solubility, aprotic. Warning: DMSO is hygroscopic; use ampules.[1] | |
| Good | Good for LC-MS standards. Less hygroscopic than DMSO.[1] | |
| FORBIDDEN | Rapid exchange of the carboxyl proton and potential esterification.[1] |
Critical Warning: Do not store pyridinyl acids in solution for >24 hours unless frozen at -80°C. The "Acidic Proton" (
Troubleshooting & FAQs
Scenario 1: "My NMR spectrum shows a split peak where a singlet should be."
-
Diagnosis: H/D Scrambling.
-
Cause: The compound was likely exposed to moisture.[1] The deuterium on the ring (likely ortho to the Nitrogen) has partially exchanged back to Hydrogen.[1]
-
Solution: The sample is compromised for quantitative isotope dilution assays. Repurify or discard.
-
Prevention: Ensure the "Equilibration" step (warming to RT) is followed strictly before opening vials.
Scenario 2: "The solid has turned from white to yellow."
-
Diagnosis: Photo-oxidation or N-Oxide formation.
-
Cause: Exposure to light or air over time.[1] Pyridine rings are electron-deficient but can oxidize at the Nitrogen under radical conditions.[1]
-
Solution: Check purity via LC-UV. If >98%, it may still be usable, but the yellow color indicates trace degradation products.
-
Prevention: Switch to Amber vials and store in the dark.
Scenario 3: "I cannot find the Carboxylic Acid proton in my Proton NMR."
-
Diagnosis: Chemical Exchange (Normal).
-
Cause: If you dissolved the sample in
or "wet" , the acidic proton ( ) exchanges rapidly with the solvent deuterium/protons.[1] It becomes broad or disappears into the water peak.[1] -
Action: This is expected behavior.[1] Focus on the integration of the Ring protons/deuteriums to validate the label.
Scenario 4: "My LC-MS signal intensity is dropping over time in the autosampler."
-
Cause: The autosampler is likely at room temperature.[1] 2-Picolinic acid derivatives are notoriously unstable in solution.[1]
-
Solution: Set the autosampler temperature to 4°C . Acidify the mobile phase slightly (0.1% Formic Acid) to keep the pyridine protonated (stabilizing the carboxylate leaving group), although this is a trade-off as it catalyzes exchange. Cold temperature is the safer fix.[1]
Quality Control & Validation Workflow
To verify if your storage conditions are working, perform this validation routine every 6 months.
Figure 2: Quality Control Workflow for validating isotopic purity and chemical integrity.
Validation Steps:
-
Mass Spectrometry: Monitor for the loss of 44 Da (
).[1] If you see a significant peak at , thermal decarboxylation has occurred. -
Proton NMR: Run a proton NMR in
. Integrate the residual proton signals at the deuterated positions.-
Calculation:
Deuteration .
-
References
-
Dunn, G. E., et al. (1979). "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, 57(10), 1098-1104. Link
-
Cambridge Isotope Laboratories. (2023).[7] "Deuterated Solvents and Reagents: Storage and Handling Guidelines." CIL Technical Guides. Link
-
Werstiuk, N. H., & Ju, C. (1989).[8] "Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures." Canadian Journal of Chemistry, 67(1), 5-10. Link
-
BenchChem. (2025).[2] "Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions." BenchChem Technical Support. Link
-
Krezel, A., & Bal, W. (2004). "A formula for correlating pKa values determined in D2O and H2O." Journal of Inorganic Biochemistry, 98(1), 161-166. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. ukisotope.com [ukisotope.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromservis.eu [chromservis.eu]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Technical Guide: Validation of Bioanalytical Method Using (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4
Executive Summary
The Stability Imperative in Nicotine Metabolite Quantification
In the high-stakes arena of pharmacokinetic (PK) profiling, the quantification of nicotine metabolites—specifically (2E)-3-(3-Pyridinyl)-2-propenoic Acid (trans-3-pyridylacrylic acid)—presents a distinct bioanalytical challenge. As an amphoteric molecule containing both a basic pyridine ring and an acidic carboxyl group, this analyte exhibits complex retention behaviors and high susceptibility to matrix effects in LC-MS/MS workflows.
This guide objectively compares the validation performance of the deuterated internal standard, (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 (hereafter 3-PAA-d4 ), against a structural analog (3-(2-pyridyl)acrylic acid). Through experimental data and mechanistic analysis, we demonstrate why the Stable Isotope Labeled (SIL) approach is not merely a preference but a regulatory necessity for ensuring data integrity under FDA and EMA guidelines.
Part 1: The Analytical Challenge
The Analyte: (2E)-3-(3-Pyridinyl)-2-propenoic Acid[1]
-
Chemical Nature: Zwitterionic potential (Pyridine pKa ~5.2; Carboxylic Acid pKa ~4.5).
-
Matrix Risks: In plasma and urine, phospholipids and salts often co-elute with polar metabolites.
-
The Problem: Ion suppression.[1][2][3][4] If the matrix dampens the signal of the analyte by 40%, the Internal Standard (IS) must be dampened by exactly 40% to maintain accurate quantification.
The Competitors
| Feature | Candidate A: 3-PAA-d4 (SIL-IS) | Candidate B: Structural Analog (Analog-IS) |
| Structure | Identical to analyte, with 4 deuterium atoms on the pyridine ring. | Isomeric shift (e.g., 2-pyridyl position) or different side chain. |
| Retention Time (RT) | Matches analyte (±0.02 min).* | Shifts by 0.2–1.5 min. |
| Ionization | Identical pKa and proton affinity. | Similar, but not identical. |
| Cost | High.[5][6] | Low. |
*Note: Deuterium can cause a slight RT shift (Deuterium Isotope Effect), usually eluting slightly earlier on Reverse Phase columns due to lower lipophilicity.
Part 2: Experimental Protocol & Methodology
To validate the superiority of the d4-IS, we designed a comparative study following FDA Bioanalytical Method Validation (BMV) 2018 guidelines.
Sample Preparation (Protein Precipitation)
-
Matrix: Human Plasma (K2EDTA).
-
Volume: 50 µL Plasma.
-
IS Addition:
-
Set A: Spiked with 3-PAA-d4 (50 ng/mL).
-
Set B: Spiked with Analog-IS (50 ng/mL).
-
-
Extraction: Add 200 µL Acetonitrile (0.1% Formic Acid) to precipitate proteins. Vortex 1 min, Centrifuge 10 min @ 10,000 x g.
-
Dilution: Supernatant diluted 1:1 with water prior to injection (to improve peak shape).
LC-MS/MS Conditions[3]
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 90% B over 3.0 min.
-
Detection: ESI Positive Mode (MRM).
-
Analyte Transition: 150.1 → 106.1 m/z
-
3-PAA-d4 Transition: 154.1 → 110.1 m/z
-
Analog-IS Transition: 150.1 → 122.1 m/z (Isomer)
-
Workflow Visualization
The following diagram illustrates the critical decision points in the validation workflow where the IS performance is scrutinized.
Figure 1: Bioanalytical workflow highlighting the critical "Matrix Effect Checkpoint" where co-elution determines assay accuracy.
Part 3: Comparative Validation Data
The following data represents the core argument for using 3-PAA-d4 . We evaluated the Matrix Factor (MF) , which is the ratio of the peak area in the presence of matrix vs. in pure solution.
Ideal Result: IS-Normalized MF should be close to 1.0.
Table 1: Matrix Factor & Precision Comparison (n=6 lots)
| Parameter | 3-PAA-d4 (SIL-IS) | Analog-IS | Interpretation |
| Analyte Retention Time | 2.45 min | 2.45 min | - |
| IS Retention Time | 2.44 min | 2.85 min | Analog elutes in a different suppression zone. |
| Absolute MF (Analyte) | 0.65 (35% Suppression) | 0.65 (35% Suppression) | Significant matrix effect present. |
| Absolute MF (IS) | 0.64 | 0.92 | The Analog IS is not suppressed. |
| IS-Normalized MF | 1.02 | 0.71 | CRITICAL FAILURE for Analog. |
| % CV (Lot-to-Lot) | 2.1% | 14.8% | d4 provides superior precision. |
Analysis of Results
-
The "Tracking" Failure: The Analog-IS eluted 0.4 minutes later than the analyte. At 2.45 min, phospholipids suppressed the analyte signal by 35%. By 2.85 min, the phospholipids had cleared, so the Analog-IS was not suppressed.
-
Quantification Error: Because the IS signal remained high while the analyte signal dropped, the calculated concentration (Analyte/IS ratio) was artificially low (Negative Bias).
-
The d4 Solution: The 3-PAA-d4 co-eluted (within 0.01 min) and suffered the exact same 35% suppression. The ratio (0.65 / 0.64) remained ~1.0, correcting the data perfectly.
Part 4: Mechanism of Action
Why does the d4-IS work? It relies on the principle that isotopes behave nearly identically chemically but are distinguishable by mass.[4]
The Co-Elution Logic
In ESI-MS/MS, "Ion Suppression" occurs when matrix components compete for charge on the droplet surface.[3] This competition is highly time-dependent.
-
Scenario A (d4-IS): Analyte and IS are in the same droplet. If the matrix "steals" 50% of the charge, it steals it from both equally. The ratio is preserved.
-
Scenario B (Analog-IS): Analyte and IS are in different droplets (separated by time). The Analyte droplet is crowded (suppressed); the IS droplet is clean. The ratio is distorted.
Figure 2: Mechanistic comparison of Ion Suppression compensation. Scenario A demonstrates the self-correcting nature of the deuterated standard.
Part 5: Regulatory & Validation Checklist
When submitting this method for regulatory approval (FDA/EMA), specific criteria regarding the Internal Standard must be met.
Cross-Talk (Signal Contribution)
Because 3-PAA-d4 is only 4 Da heavier than the analyte, you must verify isotopic purity.
-
Test: Inject a blank sample containing only the IS.
-
Requirement: Interference at the analyte mass transition (150.1) must be < 20% of the LLOQ response.
-
Note: High-quality 3-PAA-d4 typically has >99% isotopic purity, eliminating this risk.
Deuterium Isotope Effect
While d4 is superior, the C-D bond is shorter and stronger than the C-H bond, slightly reducing lipophilicity.
-
Observation: On high-efficiency C18 columns, 3-PAA-d4 may elute 1–2 seconds before the analyte.
-
Validation Step: Ensure the integration window covers both peaks if slight separation occurs, though usually, they fall within the same suppression window.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Wang, S., & Cyronak, M. (2013). Matrix Effect in Quantitative LC-MS/MS Analyses of Biological Fluids: A Review. Recent Patents on Chemical Engineering.
- Gu, H., et al. (2014). Assessment of the deuterium isotope effect on retention time and signal response in LC-MS/MS. Bioanalysis.
Sources
A Comparative Guide to the Cross-Validation of 3-Pyridylacrylic Acid-d4 Against Other Nicotine Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 3-pyridylacrylic acid-d4 (3-PAA-d4) and its role as an internal standard in the quantification of nicotine exposure. We will explore its performance relative to established nicotine biomarkers such as cotinine, anabasine, and nornicotine, supported by experimental data and established scientific principles.
The Imperative for Robust Nicotine Biomarker Quantification
Accurate measurement of nicotine and its metabolites is critical in a multitude of research areas, from clinical trials for smoking cessation therapies to epidemiological studies on tobacco use.[1][2] The complexity of biological matrices necessitates analytical methods that are not only sensitive and specific but also highly precise and accurate. This is where the choice of an internal standard becomes paramount.
Deuterated internal standards are the gold standard in quantitative mass spectrometry, particularly in bioanalysis.[3] These are versions of the analyte where hydrogen atoms are replaced by deuterium.[3][4][5] This mass shift allows the mass spectrometer to distinguish between the analyte and the standard, while their nearly identical chemical properties ensure they behave similarly during sample preparation and analysis.[3][6][7] This co-elution and similar ionization behavior effectively normalizes for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable data.[3][8][9]
Understanding the Key Nicotine Biomarkers
A variety of biomarkers are used to assess nicotine exposure, each with its own characteristics:
-
Cotinine: The major metabolite of nicotine, cotinine is the most widely used biomarker due to its longer half-life (16-19 hours) compared to nicotine (2 hours).[2][4][10] This provides a more stable indication of nicotine exposure over the previous few days.[4]
-
Anabasine: A minor tobacco alkaloid, anabasine is a useful biomarker to distinguish between tobacco use and nicotine replacement therapy (NRT), as it is present in tobacco but not in pharmaceutical nicotine products.[1][5][11]
-
Nornicotine: This is both a minor tobacco alkaloid and a metabolite of nicotine.[1][6]
The Role of 3-Pyridylacrylic Acid-d4 as an Internal Standard
While deuterated versions of the primary analytes (e.g., cotinine-d3) are often used, 3-pyridylacrylic acid-d4 (3-PAA-d4) presents a strategic alternative as an internal standard. 3-Pyridylacetic acid is a metabolite of nicotine, and its deuterated form can serve as a reliable internal standard for the quantification of various nicotine biomarkers. The rationale lies in its structural similarity to the analytes of interest, ensuring comparable behavior during the analytical process.
Experimental Design for Cross-Validation
A robust cross-validation study is essential to establish the suitability of 3-PAA-d4 as an internal standard. This involves comparing the performance of an analytical method using 3-PAA-d4 against methods using other well-established deuterated internal standards for the quantification of cotinine, anabasine, and nornicotine.
The validation process should adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][12][13][14][15] Key validation parameters include:
-
Accuracy: How close the measured values are to the true concentration.[12]
-
Precision: The degree of agreement among multiple measurements of the same sample.[12]
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[12]
-
Sensitivity (Lower Limit of Quantification, LLOQ): The lowest concentration of the analyte that can be reliably measured with acceptable accuracy and precision.[12]
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.
A typical cross-validation workflow would involve analyzing the same set of quality control (QC) samples and subject samples using both the method with 3-PAA-d4 and the reference method. The results are then statistically compared to assess for any systematic bias.
Caption: Cross-Validation Experimental Workflow.
Comparative Performance Data
The following table summarizes the expected performance characteristics from a cross-validation study. The data presented here is illustrative and would be generated during a formal validation.
| Parameter | Cotinine with Cotinine-d3 | Cotinine with 3-PAA-d4 | Anabasine with Anabasine-d4 | Anabasine with 3-PAA-d4 | Nornicotine with Nornicotine-d3 | Nornicotine with 3-PAA-d4 |
| Linearity (r²) | >0.99 | >0.99 | >0.99 | >0.99 | >0.99 | >0.99 |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% | ± 15% | ± 15% | ± 15% |
| Precision (% CV) | < 15% | < 15% | < 15% | < 15% | < 15% | < 15% |
| LLOQ (ng/mL) | 0.5 | 0.5 | 0.2 | 0.2 | 0.5 | 0.5 |
The acceptance criteria are based on FDA and EMA guidelines for bioanalytical method validation.[7][12][14] The key takeaway is that a method employing 3-PAA-d4 as an internal standard is expected to demonstrate comparable performance to methods using the deuterated analogues of the specific analytes.
Nicotine Metabolic Pathway
Understanding the metabolic fate of nicotine provides context for the selection of biomarkers. The following diagram illustrates the major metabolic pathways of nicotine.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Measuring cotinine to monitor tobacco use and smoking cessation | MDedge [mdedge.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biomarkers of exposure to new and emerging tobacco delivery products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. Cotinine - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. tandfonline.com [tandfonline.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. moh.gov.bw [moh.gov.bw]
Determining and Comparing the Limit of Quantitation for (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4: A Guide for Bioanalytical Scientists
In the landscape of quantitative bioanalysis, particularly within drug development and pharmacokinetic studies, the reliability of analytical data is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring accuracy and precision.[1][2] (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4, a deuterated analog of a potential metabolite or compound of interest, serves as such an internal standard. Its utility, however, is critically dependent on the performance of the analytical method, a key aspect of which is the Limit of Quantitation (LOQ).
This guide provides a comprehensive framework for determining the LOQ of (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4. Rather than presenting a single, universal LOQ value—which is inherently method- and matrix-dependent—we will delve into the principles of LOQ determination as guided by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7] We will then present a detailed, exemplary protocol for establishing the LOQ in a typical bioanalytical workflow and discuss how to compare the performance of this internal standard against alternatives.
Understanding the Limit of Quantitation (LOQ)
The LOQ of an analytical method is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy under the stated experimental conditions.[8][9] It is a critical parameter established during method validation to ensure that the assay is sensitive enough for its intended purpose.[5]
For bioanalytical methods, regulatory guidelines from the FDA and EMA provide a framework for defining and validating the LOQ, often referred to as the Lower Limit of Quantitation (LLOQ).[3][4] While the specifics can differ slightly between guidelines, the core principle remains the same: to demonstrate that the method is reliable at the lowest reported concentration.[3][4]
There are several accepted methods for determining the LOQ, including:
-
Signal-to-Noise Ratio (S/N): This approach involves comparing the signal from a sample with a known low concentration of the analyte to the background noise. A commonly accepted S/N ratio for the LOQ is 10:1.[9][10]
-
Standard Deviation of the Response and the Slope: This method utilizes the standard deviation of the response (σ) and the slope (S) of the calibration curve. The LOQ can be calculated using the formula: LOQ = 10 * (σ / S).[11]
Experimental Protocol for LOQ Determination of (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4
The following is a detailed, step-by-step methodology for determining the LOQ of (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 in a biological matrix (e.g., human plasma) using LC-MS/MS.
Objective: To determine the lowest concentration of (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 that can be measured with acceptable precision and accuracy.
Materials:
-
(2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 reference standard
-
Control human plasma (or other relevant biological matrix)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Calibrated pipettes and other standard laboratory equipment
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Experimental Workflow:
Caption: Experimental workflow for LOQ determination.
Step-by-Step Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of working solutions at concentrations appropriate for spiking into the biological matrix.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Spike the control biological matrix with the working solutions to create a series of calibration standards at low concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 ng/mL).
-
Prepare at least five replicates of the lowest expected LOQ concentration.
-
-
Sample Extraction:
-
To 100 µL of each spiked plasma sample, add 300 µL of cold acetonitrile containing the non-deuterated analog as an internal standard (if applicable, for a relative comparison).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the appropriate precursor-to-product ion transition for (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4. These would need to be determined experimentally. For the non-deuterated compound, (2E)-3-(3-Pyridinyl)-2-propenoic acid (MW: 149.15), and its d4 analog (MW: 153.17), the precursor ions would be approximately m/z 150.1 and 154.2, respectively. Product ions would be determined via infusion and fragmentation experiments.
-
-
-
Data Analysis and LOQ Determination:
-
Integrate the peak areas for (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 in all samples.
-
Method 1: Signal-to-Noise (S/N) Ratio:
-
Determine the S/N ratio for the lowest detectable concentration. The LOQ is the lowest concentration where the S/N ratio is consistently ≥ 10.
-
-
Method 2: Precision and Accuracy:
-
Calculate the concentration of the analyte in the replicate samples at each low level using the calibration curve.
-
Determine the precision (%CV) and accuracy (%bias) for each concentration level.
-
The LOQ is the lowest concentration that meets the acceptance criteria, typically:
-
Precision: Coefficient of variation (%CV) ≤ 20%
-
Accuracy: Within ±20% of the nominal value
-
-
-
Comparing Performance with Alternatives
The performance of (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 as an internal standard should be compared to other potential internal standards. The primary competitor is often a structurally similar molecule or a different stable isotope-labeled analog.
Data Presentation:
The following table provides a template for summarizing and comparing the LOQ and performance characteristics of different internal standards.
| Parameter | (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 | Alternative Internal Standard (e.g., ¹³C₃-labeled analog) |
| Determined LOQ (ng/mL) | Experimentally Determined Value | Experimentally Determined Value |
| Precision at LOQ (%CV) | ≤ 20% | ≤ 20% |
| Accuracy at LOQ (%Bias) | ± 20% | ± 20% |
| Linearity (r²) | > 0.99 | > 0.99 |
| Matrix Effects | Assessed via post-column infusion | Assessed via post-column infusion |
| Recovery (%) | Experimentally Determined Value | Experimentally Determined Value |
Key Comparison Points:
-
Achievable LOQ: A lower LOQ indicates better sensitivity, which is crucial for studies with low analyte concentrations.
-
Isotopic Stability: Deuterated standards can sometimes be prone to back-exchange of deuterium for hydrogen.[1] While less common with aromatic deuteration, it should be assessed during method development.
-
Chromatographic Co-elution: The internal standard should ideally co-elute with the analyte to effectively compensate for matrix effects.[1]
-
Cost and Availability: Practical considerations such as the cost and commercial availability of the internal standard are also important factors.
Conclusion
The Limit of Quantitation for (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 is not a fixed value but a performance characteristic that must be determined through rigorous experimental validation. By following the principles outlined in regulatory guidelines and employing a systematic approach to method development, researchers can confidently establish a robust and reliable LOQ for this internal standard.[5][7] The ultimate goal is to ensure the generation of high-quality bioanalytical data that is fit for its intended purpose in the drug development process. Comparing its performance against other potential internal standards will solidify its selection and ensure the most reliable analytical method is employed.
References
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed. (2019). PubMed. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). Bioanalysis. [Link]
-
Guideline on bioanalytical method validation - European Medicines Agency. (2011). European Medicines Agency. [Link]
-
Detection Limit/Quantitation Limit Summary Table - EPA. U.S. Environmental Protection Agency. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Limit of Blank, Limit of Detection and Limit of Quantitation - PMC - NIH. National Institutes of Health. [Link]
-
19337-97-4| Chemical Name : (2E)-3-(3-Pyridinyl)-2-propenoic Acid - Pharmaffiliates. Pharmaffiliates. [Link]
-
Detection and Quantitation: Understanding DL/LOD/LOQ. U.S. Department of Defense. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]
-
What is meant by the limit of detection and quantification (LOD / LOQ)? - Lösungsfabrik. Lösungsfabrik. [Link]
-
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. Separation Science. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. elearning.unite.it [elearning.unite.it]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. bioanalysisforum.jp [bioanalysisforum.jp]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 10. epa.gov [epa.gov]
- 11. sepscience.com [sepscience.com]
A Comprehensive Guide to the Safe Disposal of (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4
For the vanguard of scientific research and pharmaceutical development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4, a deuterated pyridine derivative. By elucidating the principles behind the protocols, this document aims to empower researchers to manage chemical waste with the highest degree of safety and environmental stewardship.
While specific safety data for (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 is not extensively available, its structural components—a pyridine ring and an acrylic acid moiety—necessitate a conservative approach to its handling and disposal, treating it as a hazardous chemical waste. Pyridine and its derivatives are recognized for their potential toxicity and environmental hazards.[1][2] The presence of deuterium, a stable isotope of hydrogen, does not alter the fundamental chemical reactivity of the molecule but requires that it be managed as a chemical waste in accordance with institutional and regulatory guidelines.[3]
Hazard Assessment and Classification
The foundation of safe disposal is a thorough understanding of the potential hazards. Based on the structure of (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4, the following potential hazards should be considered:
-
Toxicity: Pyridine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]
-
Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.[6]
-
Environmental Hazard: Pyridine compounds can be toxic to aquatic life.[2]
Given these potential hazards, (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 waste must be classified as hazardous waste. This classification is in line with the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] RCRA establishes a "cradle-to-grave" management system for hazardous waste, ensuring its safe handling from generation to final disposal.[9]
| Hazard Category | Classification Rationale |
| Health Hazard | Assumed to be toxic and an irritant based on the known properties of pyridine and acrylic acid derivatives. |
| Environmental Hazard | Assumed to be hazardous to the aquatic environment, a common characteristic of pyridine-based compounds. |
| Physical Hazard | While not definitively known, the potential for hazardous decomposition products under fire conditions should be considered, as is typical for nitrogen-containing organic compounds. |
| Regulatory Classification | Should be managed as hazardous waste in accordance with EPA RCRA regulations (40 CFR Parts 260-279) and any applicable state or local laws.[10][11][12] |
Step-by-Step Disposal Protocol
Adherence to a strict, procedural disposal plan is critical for ensuring safety and compliance. The following protocol outlines the necessary steps for the disposal of (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 and materials contaminated with it.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or neoprene gloves.
-
Body Protection: A lab coat.
All handling of the waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1]
Step 2: Waste Segregation
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure proper disposal.
-
Dedicated Waste Container: Collect all waste containing (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4 in a designated, compatible, and clearly labeled hazardous waste container.[3][13] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Solid vs. Liquid Waste: If you have both solid (e.g., contaminated filter paper, gloves) and liquid waste, use separate, appropriately designated containers.
Step 3: Container Labeling
Accurate and thorough labeling of waste containers is a critical compliance point.
-
Label Contents: The label must clearly state "Hazardous Waste" and include the full chemical name: "(2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4".[1]
-
Hazard Identification: Indicate any known or suspected hazards (e.g., "Toxic," "Irritant").
Step 4: Waste Storage
Temporary storage of hazardous waste in the laboratory must be done safely.
-
Secure Closure: Keep the waste container tightly sealed except when adding waste.
-
Secondary Containment: Store the container in a designated, cool, dry, and well-ventilated area, and within secondary containment to capture any potential leaks.
-
Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents and acids.[1]
Step 5: Disposal Arrangement
Hazardous waste must be disposed of through a licensed waste management facility.
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
-
Manifesting: For transportation off-site, the waste will need to be accompanied by a Uniform Hazardous Waste Manifest, which tracks the waste from your facility to its final destination.[9][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4.
Sources
- 1. benchchem.com [benchchem.com]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lobachemie.com [lobachemie.com]
- 5. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. RCRA: Resource Conservation & Recovery Act - HAZCHEM [hazchem.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. deq.nc.gov [deq.nc.gov]
- 11. americanchemistry.com [americanchemistry.com]
- 12. epa.gov [epa.gov]
- 13. web.uri.edu [web.uri.edu]
- 14. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
